Methyl 2-(3-methylindolin-3-yl)acetate
Description
Methyl 2-(3-methylindolin-3-yl)acetate is a heterocyclic compound featuring a partially saturated indoline ring substituted with a methyl group at the 3-position and an acetate ester moiety. This structure distinguishes it from aromatic indole derivatives and fully saturated isoindolinones. The compound’s ester group enhances lipophilicity, which may influence its pharmacokinetic properties, while the 3-methyl substitution introduces steric and electronic effects critical to its reactivity and biological interactions .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-(3-methyl-1,2-dihydroindol-3-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-12(7-11(14)15-2)8-13-10-6-4-3-5-9(10)12/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
PLGUHKBWOSOHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylindolin-3-yl)acetate typically involves the reaction of 3-methylindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylindolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indoles.
Scientific Research Applications
Methyl 2-(3-methylindolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylindolin-3-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Indole-3-Acetate Derivatives
- Methyl 2-(1H-indol-3-yl)acetate (CAS 1912-33-0): Structural Difference: Lacks the saturated indoline ring and 3-methyl substitution. The indole ring is fully aromatic, leading to distinct electronic properties. Biological Relevance: Acts as an endogenous metabolite, suggesting roles in signaling pathways distinct from the target compound .
2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1):
Isoindolinone and Oxindole Derivatives
- Methyl 2-(1-Methyl-3-oxoisoindolin-1-yl)acetate: Structural Difference: Features a 3-oxo isoindolinone ring instead of indoline.
- Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate: Structural Difference: Incorporates a conjugated ylidene group (C=O) at the 3-position.
Substituted Imidazole Acetates
Table 1: Key Properties of Methyl 2-(3-Methylindolin-3-yl)acetate and Analogues
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
